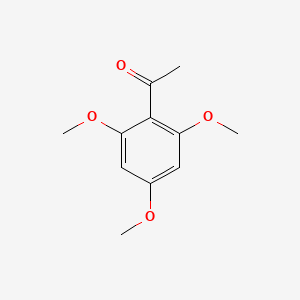

2',4',6'-Trimethoxyacetophenone

描述

Structure

3D Structure

属性

IUPAC Name |

1-(2,4,6-trimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-7(12)11-9(14-3)5-8(13-2)6-10(11)15-4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZWHZSIXZXDMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10232214 | |

| Record name | Ethanone, 1-(2,4,6-trimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832-58-6 | |

| Record name | Ethanone, 1-(2,4,6-trimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(2,4,6-trimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4',6'-Trimethoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2',4',6'-Trimethoxyacetophenone (CAS 832-58-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4',6'-Trimethoxyacetophenone, with a CAS number of 832-58-6, is an aromatic ketone that serves as a valuable building block in organic synthesis. Its structure, characterized by an acetophenone (B1666503) core with three methoxy (B1213986) groups symmetrically positioned on the phenyl ring, imparts unique reactivity and biological potential. This document provides a comprehensive technical overview of its chemical properties, synthesis, spectral data, and known biological activities, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2] It is soluble in organic solvents such as chloroform.[1][2] Key physicochemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 832-58-6 | [2] |

| Molecular Formula | C₁₁H₁₄O₄ | [1][2] |

| Molecular Weight | 210.23 g/mol | [1][2] |

| Melting Point | 98-102 °C | [1][2] |

| Boiling Point (Predicted) | 343.0 ± 37.0 °C | [2] |

| Density (Predicted) | 1.089 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in chloroform | [1][2] |

| Form | Solid | [2] |

| Color | Off-white to light yellow | [2] |

| InChI Key | KPZWHZSIXZXDMW-UHFFFAOYSA-N | [2] |

| SMILES | CC(=O)c1c(OC)cc(OC)cc1OC |

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. The key spectral data are presented below.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.09 (s, 2H, Ar-H), 3.81 (s, 3H, OCH₃), 3.78 (s, 6H, 2 x OCH₃), 2.47 (s, 3H, CH₃CO-) | [3] |

| ¹³C NMR (CDCl₃) | Chemical shifts available on SpectraBase | [4] |

| Infrared (IR) (neat) | ν 3373, 2977, 1692, 1602, 1415, 1210, 1130, 818 cm⁻¹ | [3] |

| Mass Spectrometry (MS) | Data available on SpectraBase | [4] |

Synthesis

The primary synthetic route to this compound is the Friedel-Crafts acylation of 1,3,5-trimethoxybenzene (B48636).[1] Another reported method involves the reaction of dimethyl sulfate (B86663) with phloroacetophenone.[2][3]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on the acylation of 1,3,5-trimethoxybenzene with acetyl chloride using aluminum chloride as a catalyst.[1][3]

Materials:

-

1,3,5-trimethoxybenzene

-

Acetyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

10% Sodium hydroxide (B78521) (NaOH) aqueous solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297) (EA)

Procedure:

-

A solution of 1,3,5-trimethoxybenzene (2.0 g, 11.8 mmol) in CH₂Cl₂ is cooled to 0 °C for 10 minutes.[3]

-

To this cooled solution, add AlCl₃ (1.9 g, 14.2 mmol) and acetyl chloride (1.26 mL, 1.4 g, 17.7 mmol).[3]

-

After stirring, the reaction is quenched by the addition of a 10% aqueous NaOH solution (40 mL).[3]

-

The product is extracted with CH₂Cl₂ (3 x 30 mL).[3]

-

The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo.[3]

-

The resulting residue is purified by column chromatography on silica gel using a hexane/ethyl acetate (5:1) eluent to yield the pure product as a white solid.[3]

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Biological Activities and Applications

This compound is a precursor for the synthesis of various biologically active compounds, particularly chalcones, which have demonstrated anti-inflammatory and anticancer properties.[1][5]

Anti-inflammatory Activity

Chalcones derived from this compound have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[5] This suggests potential as anti-inflammatory agents.[5] A study evaluating 14 synthetic chalcones derived from this compound found that eight of them had IC₅₀ values for NO inhibition that were lower than or equal to the control inhibitor, 1400W (IC₅₀ = 3.78 µM).[5] The IC₅₀ values for these chalcones ranged from 1.34 to 27.60 µM.[5]

Anticancer Activity

Research indicates that this compound and its derivatives exhibit potential in cancer research.[1] The proposed mechanisms for its anticancer effects include:

-

Aromatase Inhibition: Inhibition of this enzyme can impact estrogen synthesis, which is significant in hormone-dependent cancers.[1]

-

Topoisomerase II Inhibition: Interaction with this enzyme can disrupt DNA replication and transcription, leading to apoptosis in cancer cells.[1]

-

Tubulin Polymerization Disruption: Its structural similarity to colchicine (B1669291) allows it to compete for binding sites on tubulin, thereby disrupting microtubule formation, which is crucial for cell division.[1]

Diagram of Potential Anticancer Mechanisms:

Caption: Potential molecular targets and downstream effects in cancer cells.

Other Applications

Beyond its pharmaceutical potential, this compound is utilized in:

-

Chemical Research: As a reagent in organic synthesis for the creation of more complex molecules.[1]

-

Agriculture: Potential application in the development of pesticides or herbicides due to its biological properties.[1]

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye irritation.

Table 3: GHS Hazard Information

| Pictogram | GHS07 (Exclamation mark)[2] |

| Signal Word | Warning[2] |

| Hazard Statement | H319: Causes serious eye irritation |

| Precautionary Statement | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

This compound is a synthetically accessible compound with significant potential, particularly as a scaffold for the development of novel therapeutic agents. Its role as a precursor to bioactive chalcones with anti-inflammatory and anticancer properties makes it a compound of interest for further investigation. The detailed information on its synthesis and properties provided in this guide serves as a valuable resource for researchers aiming to explore its full potential in drug discovery and other chemical applications.

References

- 1. Buy this compound | 832-58-6 [smolecule.com]

- 2. This compound | 832-58-6 [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of 2',4',6'-Trimethoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2',4',6'-Trimethoxyacetophenone, an organic compound of interest in various research and development fields. This document details its physicochemical characteristics, standardized experimental protocols for their determination, and visual representations of its synthesis and potential biological interactions.

Core Physical and Chemical Properties

This compound is a derivative of acetophenone (B1666503) characterized by the presence of three methoxy (B1213986) groups on the phenyl ring.[1] Its appearance is typically a white crystalline solid or a white to light yellow crystalline powder.[2]

Table 1: Quantitative Physical and Chemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₄ | [1][2][3][4] |

| Molecular Weight | 210.23 g/mol | [1][3][4][5] |

| Melting Point | 98-104 °C | [2][3][4][6] |

| Boiling Point (Calculated) | 613.83 K (340.68 °C) | [5] |

| Solubility | Soluble in chloroform, alcohol, and ether solvents.[2][4][6] Slightly soluble in water.[2] | [2][4][6] |

| Octanol/Water Partition Coefficient (logP) | 1.915 (Calculated) | [5] |

| Enthalpy of Fusion (ΔfusH°) | 22.28 kJ/mol (Calculated) | [5] |

| Enthalpy of Vaporization (ΔvapH°) | 58.32 kJ/mol (Calculated) | [5] |

Experimental Protocols for Property Determination

The following sections detail standardized laboratory procedures for measuring the key physical properties of organic compounds like this compound.

The melting point of a solid is the temperature at which it changes state from solid to liquid.[7] For a pure crystalline compound, this transition occurs over a narrow range, typically 0.5-1.0°C.[8] The presence of impurities generally lowers the melting point and broadens the melting range.[8][9]

Methodology: Capillary Tube Method (using Thiele Tube or Mel-Temp Apparatus) [8][9]

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[10][11] The tube is sealed at one end.[10]

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[8] This assembly is then immersed in a high-boiling point liquid (e.g., paraffin (B1166041) or silicone oil) within a Thiele tube.[8][12]

-

Heating: The side arm of the Thiele tube is heated gently and slowly, at a rate of about 1-2°C per minute near the expected melting point.[8][12] The convection current of the oil ensures uniform heating.[8]

-

Observation and Recording: The temperature at which the solid first begins to liquefy (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[9][11] The melting point is reported as the range T1-T2.[9]

-

Apparatus Setup (Mel-Temp): The capillary tube is inserted into the heating block of the apparatus alongside a thermometer.[9] The heating rate is controlled via a dial. The sample is observed through a magnifying lens.[9]

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[13][14]

Methodology: Capillary Tube Method [15][16]

-

Sample Preparation: A few milliliters of the liquid compound are placed in a small test tube (fusion tube).[13][15]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the test tube.[15][16]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated uniformly in a heating bath (e.g., Thiele tube or aluminum block).[15][16]

-

Heating and Observation: The apparatus is heated slowly.[15] As the liquid heats, air trapped in the capillary tube will bubble out.[12] When a rapid and continuous stream of bubbles emerges from the capillary's open end, the heating is stopped.[15]

-

Recording: The liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[12]

Solubility is a measure of a solid's ability to dissolve in a solvent. The principle of "like dissolves like" is a useful guideline, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[17]

Methodology: Qualitative Solubility Test [17][18]

-

Preparation: Place a small, measured amount (e.g., 25 mg) of this compound into a clean test tube.[18]

-

Solvent Addition: Add a small volume (e.g., 0.75-1 mL) of the desired solvent (e.g., water, ethanol, diethyl ether, chloroform) in portions.[17][18]

-

Mixing: After each addition, vigorously shake or stir the mixture for a set period, typically 60 seconds.[17]

-

Observation: Observe the mixture to determine if the solid has completely dissolved. If the compound dissolves completely, it is classified as "soluble." If it remains undissolved, it is "insoluble."[17] Partial solubility can also be noted.

-

pH Testing (for aqueous solutions): If the compound dissolves in water, the pH of the solution can be tested with litmus (B1172312) or pH paper to identify acidic or basic functional groups.[19][20]

Density is an intrinsic physical property defined as the mass of a substance per unit volume (D = m/V).[21][22]

Methodology: Volume Displacement Method [22][23]

-

Mass Measurement: Weigh a clean, dry sample of solid this compound using an analytical balance and record its mass.[23]

-

Initial Volume Measurement: Add a known volume of a liquid in which the solid is insoluble to a graduated cylinder. Record this initial volume.[23]

-

Displacement: Carefully slide the weighed solid into the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out. Gently tap the cylinder to dislodge any air bubbles.[22]

-

Final Volume Measurement: Record the new volume of the liquid in the graduated cylinder.[23]

-

Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the solid by its determined volume.[23]

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key logical and experimental relationships involving this compound.

Caption: General synthesis workflow for this compound.

Caption: Synthesis of chalcones using this compound.[1]

Caption: Potential biological interaction pathways in cancer research.[1]

References

- 1. Buy this compound | 832-58-6 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. 2 ,4 ,6 -Trimethoxyacetophenone 97 832-58-6 [sigmaaldrich.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. 2,4,6-Trimethoxyacetophenone (CAS 832-58-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound | 832-58-6 [chemicalbook.com]

- 7. pennwest.edu [pennwest.edu]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. byjus.com [byjus.com]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 16. byjus.com [byjus.com]

- 17. chem.ws [chem.ws]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. scribd.com [scribd.com]

- 20. chem.ucalgary.ca [chem.ucalgary.ca]

- 21. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 22. chm.uri.edu [chm.uri.edu]

- 23. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

2',4',6'-Trimethoxyacetophenone molecular weight and formula

An In-depth Technical Guide to 2',4',6'-Trimethoxyacetophenone

This guide provides comprehensive information on the chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a substituted acetophenone (B1666503) that serves as a key intermediate in the synthesis of various organic compounds, particularly chalcones and flavonoids, which are investigated for their potential pharmacological activities.

Quantitative Data Summary

The fundamental molecular and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citations |

| Molecular Formula | C₁₁H₁₄O₄ | [1][2][3] |

| Molecular Weight | 210.23 g/mol | [1][2][3] |

| CAS Number | 832-58-6 | [3] |

| Appearance | Pale cream to cream to pale brown solid | [2] |

| Melting Point | 98-102 °C | [1][3] |

| Solubility | Soluble in chloroform | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of chalcone (B49325) derivatives are outlined below.

Synthesis of this compound

One common method for the preparation of this compound involves the Friedel-Crafts acylation of 1,3,5-trimethoxybenzene (B48636).

Materials:

-

1,3,5-trimethoxybenzene

-

Acetyl chloride (CH₃COCl)

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

A solution of 1,3,5-trimethoxybenzene in dichloromethane is cooled to 0 °C in an ice bath.

-

Anhydrous aluminum chloride is added to the cooled solution, followed by the slow addition of acetyl chloride.

-

The reaction mixture is stirred for a period of 2 hours, allowing the acylation to proceed.

-

After stirring, the reaction is quenched by the careful addition of a 10% aqueous solution of sodium hydroxide.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield pure this compound as a white solid.[4]

Synthesis of Chalcones from this compound

Chalcones are synthesized from this compound via a Claisen-Schmidt condensation reaction with an appropriate aromatic aldehyde.[5]

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

-

40% (w/v) Sodium hydroxide (NaOH) aqueous solution

Procedure:

-

A mixture of this compound (10 mmol) and a substituted benzaldehyde (B42025) (10 mmol) is prepared in methanol (20 mL) and stirred at room temperature.[5]

-

A 40% (w/v) aqueous solution of sodium hydroxide (3 mL) is added slowly to the mixture.[5]

-

The reaction mixture is stirred overnight, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).[5]

-

Upon completion, the reaction mixture is worked up, which may involve neutralization and extraction, to isolate the crude chalcone product.

-

The crude product is then purified, typically by crystallization or silica gel flash chromatography, to obtain the pure chalcone derivative.[5]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a chalcone derivative starting from this compound.

Caption: Workflow for the Claisen-Schmidt synthesis of chalcones.

References

- 1. This compound | 832-58-6 [chemicalbook.com]

- 2. This compound, 98% | CymitQuimica [cymitquimica.com]

- 3. 2′,4′,6′-Trimethoxyacetophenon 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2',4',6'-Trimethoxyacetophenone from Phloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2',4',6'-Trimethoxyacetophenone, a valuable intermediate in the synthesis of various biologically active compounds, from its precursor, phloroacetophenone. This document outlines the chemical transformation, provides detailed experimental protocols, and presents key analytical data for the starting material and the final product.

Introduction

This compound is a key building block in medicinal chemistry and organic synthesis, primarily utilized in the creation of flavonoids, chalcones, and other heterocyclic compounds with potential therapeutic applications. The synthesis from phloroacetophenone (2',4',6'-trihydroxyacetophenone) involves the complete methylation of the hydroxyl groups on the aromatic ring. This transformation is a fundamental example of Williamson ether synthesis, a widely employed reaction in organic chemistry.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction. The phenolic hydroxyl groups of phloroacetophenone are deprotonated by a base, typically a carbonate, to form the corresponding phenoxide ions. These highly nucleophilic phenoxides then attack the electrophilic methyl group of the methylating agent, dimethyl sulfate (B86663), resulting in the formation of the methoxy (B1213986) ether and a sulfate salt as a byproduct. The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972), to facilitate the dissolution of the reactants and promote the reaction rate.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physical and Chemical Properties

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |

| Phloroacetophenone | 1-(2,4,6-trihydroxyphenyl)ethanone | C₈H₈O₄ | 168.15 | Pale yellow crystalline solid | 218-220 | 480-66-0 |

| This compound | 1-(2,4,6-trimethoxyphenyl)ethanone | C₁₁H₁₄O₄ | 210.23 | White to off-white solid | 101-103[1] | 832-58-6 |

Table 2: Spectroscopic Data

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm⁻¹) |

| Phloroacetophenone | (DMSO-d₆) δ 12.5 (s, 2H, -OH), 9.8 (s, 1H, -OH), 5.8 (s, 2H, Ar-H), 2.5 (s, 3H, -CH₃) | (DMSO-d₆) δ 203.0, 165.0, 162.5, 94.5, 90.0, 32.0 | ~3200 (br, O-H), 1620 (C=O), 1580, 1450 (C=C) |

| This compound | (CDCl₃, 400 MHz) δ 6.09 (s, 2H, Ar-H), 3.81 (s, 3H, OCH₃), 3.78 (s, 6H, 2 x OCH₃), 2.47 (s, 3H, CH₃CO-)[1] | (CDCl₃) δ 202.5, 162.5, 158.5, 105.0, 90.5, 55.5, 55.0, 32.5 | 2977 (C-H), 1692 (C=O), 1602, 1415 (C=C), 1210, 1130 (C-O)[1] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from phloroacetophenone.

Materials:

-

Phloroacetophenone (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (6.0 eq)

-

Dimethyl Sulfate ((CH₃)₂SO₄) (4.0 eq)

-

Anhydrous Acetone

-

Deionized Water

-

Ethyl Acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Dropping funnel

-

Büchner funnel and flask

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phloroacetophenone (1.0 eq) and anhydrous acetone. Stir the mixture until the phloroacetophenone is fully dissolved.

-

Addition of Base: Add anhydrous potassium carbonate (6.0 eq) to the solution. The mixture will become a suspension.

-

Addition of Methylating Agent: While stirring vigorously, add dimethyl sulfate (4.0 eq) dropwise to the suspension at room temperature using a dropping funnel. The addition should be controlled to avoid a rapid exothermic reaction.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is no longer visible.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter the solid potassium carbonate and its salts using a Büchner funnel. Wash the solid residue with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

To the residue, add deionized water and extract the product with ethyl acetate (3 x volume of water).

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to yield a white to off-white solid.

Visualizations

The following diagrams illustrate the key aspects of the synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified reaction pathway illustrating the key chemical transformations.

Safety Considerations

-

Dimethyl sulfate is highly toxic and a suspected carcinogen. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, and safety goggles) must be worn. Any spills should be neutralized immediately with a solution of ammonia.

-

Acetone is a flammable solvent. Ensure that the heating of the reaction mixture is carried out using a heating mantle and that there are no open flames in the vicinity.

-

Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

The synthesis of this compound from phloroacetophenone via Williamson ether synthesis is a robust and well-established method. The use of dimethyl sulfate and potassium carbonate in acetone provides an effective means of achieving complete methylation of the phenolic hydroxyl groups. This technical guide provides researchers and professionals in the field of drug development with the necessary information to perform this synthesis and characterize the resulting product. Careful adherence to the experimental protocol and safety precautions is essential for a successful and safe outcome.

References

An In-depth Technical Guide to 1-(2,4,6-trimethoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,4,6-trimethoxyphenyl)ethanone, a key synthetic intermediate and biologically active molecule. This document details its chemical identity, physicochemical properties, synthesis protocols, and spectroscopic data. Furthermore, it explores its emerging role in drug discovery, particularly focusing on its neuroprotective and anti-inflammatory activities, and presents a putative signaling pathway. This guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Physicochemical Properties

1-(2,4,6-trimethoxyphenyl)ethanone, also known as 2',4',6'-trimethoxyacetophenone, is an aromatic ketone characterized by a benzene (B151609) ring substituted with an acetyl group and three methoxy (B1213986) groups at positions 2, 4, and 6. Its IUPAC name is 1-(2,4,6-trimethoxyphenyl)ethanone [1].

Identifiers and Molecular Structure

| Identifier | Value |

| IUPAC Name | 1-(2,4,6-trimethoxyphenyl)ethanone[1] |

| Synonyms | This compound, Phloroacetophenone trimethyl ether, O-Methylxanthoxylin[1] |

| CAS Number | 832-58-6[1] |

| Molecular Formula | C₁₁H₁₄O₄[1] |

| Molecular Weight | 210.23 g/mol [1] |

| SMILES | CC(=O)C1=C(C=C(C=C1OC)OC)OC[1] |

| InChI | InChI=1S/C11H14O4/c1-7(12)11-9(14-3)5-8(13-2)6-10(11)15-4/h5-6H,1-4H3[1] |

Physicochemical Data

| Property | Value |

| Appearance | Solid |

| Melting Point | 98-102 °C |

| Solubility | Soluble in chloroform. |

Synthesis Protocols

The primary synthetic route to 1-(2,4,6-trimethoxyphenyl)ethanone is the Friedel-Crafts acylation of 1,3,5-trimethoxybenzene (B48636).

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize 1-(2,4,6-trimethoxyphenyl)ethanone from 1,3,5-trimethoxybenzene and acetyl chloride.

Materials:

-

1,3,5-trimethoxybenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane at 0 °C.

-

Add acetyl chloride (1.0 eq.) dropwise to the stirred suspension over 15-20 minutes, maintaining the temperature below 5 °C.

-

Stir the resulting mixture for an additional 20 minutes at 0 °C.

-

In a separate flask, dissolve 1,3,5-trimethoxybenzene (1.0 eq.) in anhydrous dichloromethane.

-

Add the 1,3,5-trimethoxybenzene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at or below 0 °C.

-

Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) or by recrystallization from a suitable solvent like ethanol.

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

Note: The following are predicted and typical chemical shifts. Actual values may vary based on solvent and experimental conditions.

¹H NMR (CDCl₃):

-

δ ~2.5 ppm (s, 3H, -COCH₃)

-

δ ~3.8 ppm (s, 9H, 3 x -OCH₃)

-

δ ~6.1 ppm (s, 2H, Ar-H)

¹³C NMR (CDCl₃):

-

δ ~32 ppm (-COCH₃)

-

δ ~55-56 ppm (-OCH₃)

-

δ ~90 ppm (Ar-C-H)

-

δ ~106 ppm (Ar-C-COCH₃)

-

δ ~158-162 ppm (Ar-C-OCH₃)

-

δ ~203 ppm (C=O)

Infrared (IR) Spectroscopy

The IR spectrum of 1-(2,4,6-trimethoxyphenyl)ethanone would exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~2950-2840 | C-H stretch (alkane) |

| ~1680-1700 | C=O stretch (aryl ketone) |

| ~1600, ~1465 | C=C stretch (aromatic ring) |

| ~1250-1020 | C-O stretch (aryl ether) |

Mass Spectrometry

Mass spectrometry data reveals the molecular weight and fragmentation pattern of the molecule.

| m/z | Assignment |

| 210 | [M]⁺ (Molecular ion) |

| 195 | [M - CH₃]⁺ |

| 167 | [M - COCH₃]⁺ |

| 139 | [M - COCH₃ - CO]⁺ |

Applications in Drug Development and Biological Activity

1-(2,4,6-trimethoxyphenyl)ethanone serves as a versatile precursor for the synthesis of various biologically active compounds, most notably chalcones, which exhibit a wide range of pharmacological activities including anti-inflammatory and anticancer effects.

Neuroprotective and Anti-inflammatory Effects

Recent studies have highlighted the therapeutic potential of 1-(2,4,6-trimethoxyphenyl)ethanone (referred to as TMA in some literature) in models of neuroinflammation and depressive amnesia. In a mouse model induced by methylglyoxal (B44143) (MGO), a reactive dicarbonyl species implicated in neurodegenerative diseases, TMA demonstrated significant neuroprotective effects.

The proposed mechanism involves the modulation of the hypothalamic-pituitary-adrenal (HPA) axis and neuroinflammatory pathways. Specifically, TMA was found to:

-

Modulate Glucocorticoid Receptor (GR) Expression: TMA treatment was observed to influence the expression of the glucocorticoid receptor, a key regulator of the stress response.

-

Reduce Cortisol Levels: Elevated cortisol is a hallmark of stress and is implicated in neuronal damage. TMA was shown to decrease circulating cortisol levels.

-

Attenuate Neuroinflammation: TMA treatment led to a reduction in the pro-inflammatory cytokine interleukin-1β (IL-1β) and a concurrent increase in the anti-inflammatory cytokine interleukin-10 (IL-10). It also reduced microglial activation, a key event in neuroinflammation.

Putative Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which 1-(2,4,6-trimethoxyphenyl)ethanone may exert its neuroprotective and anti-inflammatory effects.

Caption: Proposed mechanism of 1-(2,4,6-trimethoxyphenyl)ethanone action.

Conclusion

1-(2,4,6-trimethoxyphenyl)ethanone is a valuable chemical entity with well-defined synthetic routes and physicochemical properties. Its role as a precursor to bioactive chalcones is well-established. Emerging research now points towards its intrinsic therapeutic potential, particularly in the realm of neuroprotection and anti-inflammation. The ability of this compound to modulate the HPA axis and key inflammatory cytokines suggests a promising avenue for the development of novel therapeutics for neurodegenerative and stress-related disorders. Further investigation into its mechanism of action and structure-activity relationships is warranted to fully exploit its potential in drug discovery.

References

An In-Depth Technical Guide to 2',4',6'-Trimethoxyacetophenone: Synthesis, Biological Activities, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4',6'-Trimethoxyacetophenone is an organic compound that belongs to the acetophenone (B1666503) family. It is characterized by a phenyl ring substituted with an acetyl group and three methoxy (B1213986) groups at the 2', 4', and 6' positions. This compound serves as a crucial precursor in the synthesis of various biologically active molecules, most notably chalcones, which are known for their broad spectrum of pharmacological activities including anti-inflammatory, anticancer, and antioxidant properties. This technical guide provides a comprehensive overview of this compound, including its synonyms, chemical properties, synthesis protocols, and its role in the development of potential therapeutic agents.

Chemical Information and Synonyms

A clear identification of this compound is fundamental for researchers. Below is a table summarizing its key identifiers and synonyms.

| Identifier | Value |

| IUPAC Name | 1-(2,4,6-trimethoxyphenyl)ethanone |

| CAS Number | 832-58-6 |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

Synonyms:

-

1-(2,4,6-Trimethoxyphenyl)ethanone

-

2,4,6-Trimethoxyacetophenone

-

Phloracetophenone trimethyl ether

-

O-Methylxanthoxylin

-

Ethanone, 1-(2,4,6-trimethoxyphenyl)-

-

1-Acetyl-2,4,6-trimethoxybenzene

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.

| Property | Value |

| Melting Point | 98-102 °C |

| Boiling Point | 343.0 ± 37.0 °C (Predicted) |

| Solubility | Soluble in chloroform |

| Appearance | Off-white to light yellow solid |

Synthesis of this compound

A common method for the synthesis of this compound involves the methylation of phloroacetophenone.

Experimental Protocol: Methylation of Phloroacetophenone

Materials:

-

Phloroacetophenone

-

Dimethyl sulfate (B86663)

-

Anhydrous potassium carbonate

-

Anhydrous acetone (B3395972)

-

Hydrochloric acid (10%)

-

Ice

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of phloroacetophenone in anhydrous acetone, add anhydrous potassium carbonate.

-

Cool the mixture in an ice bath and add dimethyl sulfate dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove potassium carbonate.

-

Evaporate the acetone under reduced pressure.

-

To the residue, add cold water and extract the product with ethyl acetate.

-

Wash the organic layer with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol (B145695)/water) to yield a pure crystalline solid.

Role in Organic Synthesis: Precursor to Chalcones

This compound is a key building block in the Claisen-Schmidt condensation reaction to synthesize a variety of chalcone (B49325) derivatives. These chalcones are investigated for their wide range of biological activities.

Experimental Protocol: Synthesis of Chalcones

Materials:

-

This compound

-

Aromatic aldehyde (substituted or unsubstituted)

-

Ethanol

-

Aqueous sodium hydroxide (B78521) or potassium hydroxide solution

-

Ice-cold water

Procedure:

-

Dissolve this compound and the desired aromatic aldehyde in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add the aqueous base (NaOH or KOH) solution with continuous stirring.

-

Allow the reaction to proceed at room temperature for several hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the chalcone.

-

Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

Biological Activities and Potential Therapeutic Applications

Research has indicated that this compound and its derivatives possess several biological activities, making them interesting candidates for drug discovery and development.

Anti-inflammatory Activity

Chalcones derived from this compound have been evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells)[1][2]. Nitric oxide is a key mediator in the inflammatory process, and its inhibition is a target for anti-inflammatory therapies.

Quantitative Data: Inhibition of Nitric Oxide Production by Chalcone Derivatives [1][2]

| Chalcone Derivative | IC₅₀ (µM) |

| Chalcone 1 | 1.34 |

| Chalcone 2 | 2.50 |

| Chalcone 3 | 3.15 |

| Chalcone 4 | 3.78 |

| Chalcone 5 | 4.20 |

| Chalcone 6 | 5.80 |

| Chalcone 7 | 10.50 |

| Chalcone 8 | 15.20 |

| Chalcone 9 | 18.90 |

| Chalcone 10 | 22.40 |

| Chalcone 11 | 25.10 |

| Chalcone 12 | 27.60 |

| Positive Control (1400W) | 3.78 |

Note: The specific structures of the chalcone derivatives are detailed in the cited literature.

Anticancer Activity

This compound has been investigated for its potential anticancer properties through various mechanisms:

-

Aromatase Inhibition: Aromatase is a key enzyme in the biosynthesis of estrogens. Inhibiting this enzyme is a crucial strategy in the treatment of hormone-dependent breast cancers.

-

Topoisomerase II Inhibition: Topoisomerase II is an enzyme essential for DNA replication and cell division. Its inhibition can lead to the arrest of the cell cycle and apoptosis in cancer cells.

-

Tubulin Interaction: This compound is suggested to interact with tubulin, a protein that polymerizes to form microtubules. Disruption of microtubule dynamics can inhibit cell division and induce apoptosis.

Experimental Protocols for Biological Assays

Nitric Oxide Production Inhibition Assay in Macrophages

This protocol is adapted from studies on chalcone derivatives of this compound[1][2].

Cell Culture:

-

RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.

Assay Procedure:

-

Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide production.

-

After a 24-hour incubation period, collect the cell culture supernatant.

-

Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent. The absorbance is measured at 540 nm.

-

Calculate the percentage of inhibition of nitric oxide production compared to the LPS-stimulated control.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the nitric oxide production.

Aromatase Inhibition Assay (General Protocol)

A common method to assess aromatase inhibition is the tritiated water-release assay.

Materials:

-

Human placental microsomes or recombinant human aromatase

-

[1β-³H(N)]-Androst-4-ene-3,17-dione (substrate)

-

NADPH

-

Test compound

-

Dextran-coated charcoal

-

Scintillation cocktail

Procedure:

-

Prepare a reaction mixture containing the aromatase enzyme source, NADPH, and the tritiated substrate in a suitable buffer.

-

Add various concentrations of the test compound to the reaction mixture.

-

Incubate the mixture at 37°C for a specified time.

-

Stop the reaction by adding an organic solvent (e.g., chloroform).

-

Separate the aqueous phase, which contains the released ³H₂O, from the organic phase containing the unreacted substrate.

-

Treat the aqueous phase with dextran-coated charcoal to remove any remaining tritiated substrate.

-

Measure the radioactivity of the aqueous phase using a liquid scintillation counter.

-

Calculate the percentage of aromatase inhibition for each concentration of the test compound and determine the IC₅₀ value.

Topoisomerase II Inhibition Assay (Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

-

Human topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

ATP

-

Assay buffer

-

Loading dye

-

Ethidium (B1194527) bromide

Procedure:

-

Prepare a reaction mixture containing kDNA, ATP, and assay buffer.

-

Add various concentrations of the test compound.

-

Initiate the reaction by adding topoisomerase II enzyme.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution/loading dye.

-

Separate the reaction products by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

In the absence of an inhibitor, topoisomerase II will decatenate the kDNA network into minicircles, which will migrate into the gel. An effective inhibitor will prevent this, and the kDNA will remain as a complex network at the origin of the gel.

-

The IC₅₀ value can be determined as the concentration of the compound that inhibits 50% of the decatenation activity.

Tubulin Polymerization Assay (Turbidity Assay)

This assay measures the effect of a compound on the polymerization of tubulin into microtubules by monitoring changes in turbidity.

Materials:

-

Purified tubulin

-

GTP

-

Polymerization buffer

-

Test compound

-

A temperature-controlled spectrophotometer

Procedure:

-

Prepare a reaction mixture containing tubulin and GTP in a polymerization buffer on ice.

-

Add various concentrations of the test compound.

-

Transfer the reaction mixture to a pre-warmed cuvette in the spectrophotometer at 37°C to initiate polymerization.

-

Monitor the increase in absorbance (turbidity) at 340 nm over time.

-

An inhibitor of tubulin polymerization will decrease the rate and extent of the absorbance increase, while a stabilizer will enhance it.

-

The IC₅₀ value for inhibition of polymerization can be determined from the dose-response curve.

Signaling Pathways

Aromatase Inhibition Signaling Pathway

Aromatase inhibitors block the conversion of androgens (testosterone and androstenedione) into estrogens (estradiol and estrone). This leads to a decrease in estrogen levels, which in turn reduces the activation of the estrogen receptor (ER). The inhibition of ER signaling in hormone-dependent breast cancer cells leads to cell cycle arrest and apoptosis.

Caption: Aromatase inhibition pathway.

Topoisomerase II Inhibition Mechanism

Topoisomerase II plays a critical role in resolving DNA tangles and supercoils by creating transient double-strand breaks. Inhibitors of topoisomerase II, known as "poisons," trap the enzyme in a covalent complex with the DNA (the cleavage complex). This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks, which triggers cell cycle arrest and apoptosis.

Caption: Topoisomerase II inhibition mechanism.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. Its role as a precursor to a wide array of biologically active chalcones and its own potential as an inhibitor of key cancer-related enzymes highlight its importance for further research. This technical guide provides a foundational understanding of its synthesis, properties, and biological relevance, offering a starting point for researchers and drug development professionals interested in exploring its therapeutic potential. Further studies are warranted to fully elucidate the specific mechanisms of action and to quantify the biological activities of this compound itself.

References

The Genesis of Trimethoxyacetophenones: A Journey from Synthesis to Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoxyacetophenones, a class of aromatic ketones, have emerged from relative obscurity in the annals of organic chemistry to become pivotal precursors in the synthesis of a diverse array of biologically active compounds. Their unique substitution patterns endow them with the ability to serve as foundational scaffolds for molecules targeting critical cellular pathways implicated in cancer, inflammation, and other disease states. This technical guide provides a comprehensive overview of the discovery, history, and evolving applications of trimethoxyacetophenones, with a particular focus on their synthesis, physicochemical properties, and their role in the generation of pharmacologically relevant derivatives, most notably chalcones. Detailed experimental protocols for their synthesis and the subsequent generation of derivatives are provided, alongside visualizations of key signaling pathways influenced by these compounds, offering a valuable resource for researchers in drug discovery and development.

Introduction

The trimethoxyacetophenone isomers, characterized by an acetophenone (B1666503) core bearing three methoxy (B1213986) groups on the phenyl ring, represent a fascinating case study in the evolution of chemical significance. Initially of interest for their synthetic utility and as intermediates in organic reactions, their true potential has been progressively unlocked through the exploration of their derivatives. The strategic placement of the electron-donating methoxy groups significantly influences the reactivity of the aromatic ring and the carbonyl group, making these compounds versatile building blocks.

This guide will delve into the historical context of their discovery, charting a course from their first synthesis to their current-day applications. We will explore the key synthetic methodologies that have been developed and refined over time, providing detailed experimental protocols for their preparation. Furthermore, this document will illuminate the crucial role of trimethoxyacetophenones as precursors to biologically active molecules, with a particular emphasis on chalcones and their impact on critical signaling pathways such as NF-κB, iNOS, and microtubule dynamics. Through a combination of tabulated data, detailed procedures, and visual pathway diagrams, this guide aims to equip researchers with a thorough understanding of the foundational importance of trimethoxyacetophenones in modern medicinal chemistry.

Discovery and History

While the Claisen-Schmidt condensation, a key reaction for the synthesis of chalcones from acetophenones, was first described in the 1880s by Rainer Ludwig Claisen and J. Gustav Schmidt, the specific history of the first synthesis of the various trimethoxyacetophenone isomers is less centrally documented.[1] Early organic chemists systematically explored the reactions of substituted aromatic compounds, and it is within this broader context of aromatic chemistry that the synthesis of trimethoxyacetophenones likely first occurred.

The synthesis of 2',4',6'-trimethoxyacetophenone can be achieved through the Friedel-Crafts acylation of 1,3,5-trimethoxybenzene (B48636).[2] Another early method for the preparation of 2',3',4'-trimethoxyacetophenone (B1346922) involved the reaction of dimethyl sulfate (B86663) with gallacetophenone (B154301) in the presence of potassium hydroxide (B78521).[3] The synthesis of 3',4',5'-trimethoxyacetophenone (B153969) has also been a subject of study, with early methods focusing on leveraging the reactivity of appropriately substituted benzoic acid derivatives.

The significance of these compounds grew substantially with the burgeoning field of medicinal chemistry. Researchers began to recognize that the trimethoxyphenyl moiety was a key pharmacophore in a number of naturally occurring and synthetic compounds with potent biological activity. This realization spurred renewed interest in the efficient synthesis of trimethoxyacetophenones as crucial starting materials for the development of novel therapeutic agents.

Physicochemical Properties of Trimethoxyacetophenone Isomers

The physical and chemical properties of trimethoxyacetophenone isomers are influenced by the substitution pattern of the methoxy groups on the phenyl ring. These properties are critical for their handling, reactivity, and application in synthesis. A summary of key quantitative data for several common isomers is presented in Table 1.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C/mmHg) | Appearance |

| 2',3',4'-Trimethoxyacetophenone | 13909-73-4 | C₁₁H₁₄O₄ | 210.23 | 14-15 | 295-297 | Clear yellow liquid |

| 2',4',5'-Trimethoxyacetophenone | 1818-28-6 | C₁₁H₁₄O₄ | 210.23 | 97-102 | - | Colourless needles |

| This compound | 832-58-6 | C₁₁H₁₄O₄ | 210.23 | 98-102 | 343.0±37.0 (Predicted) | Off-white to light yellow solid |

| 3',4',5'-Trimethoxyacetophenone | 1136-86-3 | C₁₁H₁₄O₄ | 210.23 | 78-80 | 173-174/10 | White to yellow crystalline powder |

Data compiled from references[3][4][5][6][7][8][9][10][11][12]

Key Experimental Protocols

The synthesis of trimethoxyacetophenones and their subsequent conversion to biologically active derivatives are cornerstone procedures in medicinal chemistry. The following sections provide detailed methodologies for two of the most critical reactions.

Synthesis of this compound via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and effective method for the synthesis of aryl ketones. This protocol details the acylation of 1,3,5-trimethoxybenzene to yield this compound.

Materials:

-

1,3,5-Trimethoxybenzene

-

Acetyl chloride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

10% Sodium hydroxide (NaOH) solution

-

Brine

-

Anhydrous Sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

A solution of 1,3,5-trimethoxybenzene (e.g., 2.0 g, 11.8 mmol) in anhydrous CH₂Cl₂ is cooled to 0 °C in an ice bath for 10 minutes.[2]

-

Anhydrous AlCl₃ (e.g., 1.9 g, 14.2 mmol) is added to the cooled solution, followed by the dropwise addition of acetyl chloride (e.g., 1.26 mL, 1.4 g, 17.7 mmol).[2]

-

The reaction mixture is stirred at 0 °C for 2 hours.[2]

-

After 2 hours, the reaction is quenched by the slow addition of a 10% aqueous NaOH solution (e.g., 40 mL).[2]

-

The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted with CH₂Cl₂ (e.g., 3 x 30 mL).[2]

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.[2]

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 5:1) to afford this compound as a white solid.[2]

Synthesis of a Chalcone (B49325) Derivative via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a versatile reaction for the formation of chalcones from an acetophenone and a benzaldehyde (B42025) derivative. This protocol outlines the general procedure using 3',4',5'-trimethoxyacetophenone as the starting material.

Materials:

-

3',4',5'-Trimethoxyacetophenone

-

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

50% Acetic acid

Procedure:

-

Dissolve 3',4',5'-trimethoxyacetophenone (1 equivalent) in ethanol in a round-bottom flask.

-

Add a 50% aqueous solution of NaOH or KOH (e.g., 50% KOH) and stir the mixture at room temperature.[13]

-

Slowly add the substituted benzaldehyde (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours to overnight.

-

Once the reaction is complete, neutralize the mixture with a 50% acetic acid solution until a pH of 7 is reached.[13]

-

The precipitated chalcone product is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Biological Significance and Signaling Pathways

Trimethoxyacetophenones are crucial precursors for a vast number of biologically active compounds, most notably chalcones. These chalcone derivatives have been shown to exert their effects through the modulation of several key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival.[14] Its aberrant activation is implicated in various diseases, including cancer and chronic inflammatory conditions.[15] Chalcones derived from trimethoxyacetophenones have been shown to inhibit this pathway.[15]

Inhibition of the iNOS Signaling Pathway

Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO), a key mediator in inflammation and immune responses.[16][17][18] Overproduction of NO by iNOS is associated with various inflammatory diseases. Chalcones derived from trimethoxyacetophenones have been identified as potent inhibitors of iNOS expression and activity.[19]

Induction of Microtubule Depolymerization

Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport.[20][21][22][23][24] Their dynamic instability is tightly regulated.[20][21][22][23][24] Several anticancer drugs target microtubule dynamics, and certain chalcone derivatives have been shown to induce microtubule depolymerization, leading to cell cycle arrest and apoptosis.[24]

Conclusion and Future Perspectives

Trimethoxyacetophenones have transitioned from being simple chemical intermediates to indispensable scaffolds in the quest for novel therapeutics. Their synthetic accessibility and the rich chemical space offered by their derivatives, particularly chalcones, have cemented their importance in modern drug discovery. The ability of these derivatives to modulate complex signaling pathways underscores their potential for the development of targeted therapies for a range of human diseases.

Future research in this area will likely focus on several key aspects. The development of more efficient and sustainable synthetic routes to trimethoxyacetophenones and their derivatives will continue to be a priority. A deeper understanding of the structure-activity relationships of these compounds will enable the design of more potent and selective inhibitors of specific cellular targets. Furthermore, the exploration of novel drug delivery systems for these often-hydrophobic molecules will be crucial for translating their in vitro efficacy into in vivo therapeutic success. The journey of trimethoxyacetophenones is far from over, and they are poised to remain at the forefront of innovative drug development for the foreseeable future.

References

- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 2',3',4'-TRIMETHOXYACETOPHENONE | 13909-73-4 [chemicalbook.com]

- 4. 3′,4′,5′-三甲氧基苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. 2',3',4'-Trimethoxyacetophenone | C11H14O4 | CID 83810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. L06439.14 [thermofisher.com]

- 9. CAS 13909-73-4: 2′,3′,4′-Trimethoxyacetophenone [cymitquimica.com]

- 10. 2,4,5-Trimethoxyacetophenone | C11H14O4 | CID 74560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 832-58-6 [chemicalbook.com]

- 12. 2',4',5'-TRIMETHOXYACETOPHENONE | 1818-28-6 [chemicalbook.com]

- 13. m.youtube.com [m.youtube.com]

- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 15. NF-kB pathway overview | Abcam [abcam.com]

- 16. mdpi.com [mdpi.com]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 18. researchgate.net [researchgate.net]

- 19. journals.biologists.com [journals.biologists.com]

- 20. ijtsrd.com [ijtsrd.com]

- 21. rupress.org [rupress.org]

- 22. mcb.berkeley.edu [mcb.berkeley.edu]

- 23. Microtubule polymerization dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Video: Microtubule Instability [jove.com]

A Comprehensive Technical Guide to 2',4',6'-Trimethoxyacetophenone in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4',6'-Trimethoxyacetophenone, also known by its synonym Phloroacetophenone trimethyl ether, is an aromatic ketone with the chemical formula C₁₁H₁₄O₄. It is structurally characterized by an acetophenone (B1666503) core substituted with three methoxy (B1213986) groups at the 2', 4', and 6' positions of the phenyl ring.[1] This substitution pattern, deriving from the highly activated 1,3,5-trimethoxybenzene (B48636) precursor, imparts unique reactivity and makes it a valuable and versatile intermediate in modern organic synthesis.[2]

Primarily utilized as a key building block, this compound serves as a precursor in the synthesis of a wide array of more complex molecules, particularly flavonoids and chalcones, many of which exhibit significant biological and pharmacological activities.[2][3] Its electron-rich aromatic ring is highly susceptible to electrophilic substitution, allowing for further functionalization.[1][2] This guide provides an in-depth overview of its properties, synthesis, and critical roles in synthetic organic chemistry.

Physical and Chemical Properties

This compound is typically a white to off-white or light yellow crystalline solid at room temperature.[1][4] It is soluble in organic solvents like chloroform, ethanol, and acetone, but has low solubility in water.[1][3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-(2,4,6-Trimethoxyphenyl)ethanone | [3] |

| Synonyms | Phloroacetophenone trimethyl ether, O-Methylxanthoxylin | [3] |

| CAS Number | 832-58-6 | |

| Molecular Formula | C₁₁H₁₄O₄ | |

| Molecular Weight | 210.23 g/mol | |

| Appearance | Off-white to light yellow solid/crystalline powder | [1][4] |

| Melting Point | 98-102 °C (lit.) | [3] |

| Boiling Point | 343.0 ± 37.0 °C (Predicted) | [3] |

| Density | 1.089 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in chloroform | [3] |

| Octanol/Water Partition Coeff. (logP) | 1.915 (Calculated) | [5] |

| Enthalpy of Fusion (ΔfusH°) | 22.28 kJ/mol (Calculated) | [5] |

| Flash Point | Not applicable |

Spectral Data

The structural features of this compound are well-defined by various spectroscopic techniques. The key spectral data are summarized below.

Table 2: Spectral Data Summary for this compound

| Technique | Data | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.09 (s, 2H, Ar-H), 3.81 (s, 3H, OCH₃), 3.78 (s, 6H, 2 x OCH₃), 2.47 (s, 3H, CH₃CO-) | [6] |

| ¹³C NMR (CDCl₃) | Full spectrum available for viewing at SpectraBase. | [7] |

| Infrared (IR) (neat) | ν 1692 (C=O), 1602 (Ar C=C), 1210, 1130 (C-O) cm⁻¹ | [6] |

| Mass Spec. (MS) (EI) | Major Fragments (m/z): 195 (M-CH₃), 210 (M⁺) | [8] |

Synthesis and Reaction Mechanisms

The most common and efficient method for synthesizing this compound is the Friedel-Crafts acylation of 1,3,5-trimethoxybenzene.[2] The high electron density of the 1,3,5-trimethoxybenzene ring, due to the three activating methoxy groups, makes it exceptionally reactive towards electrophiles like the acylium ion generated from an acylating agent and a Lewis acid catalyst.[2][9]

Friedel-Crafts Acylation Workflow

The synthesis involves the reaction of 1,3,5-trimethoxybenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[6][9]

Caption: Workflow for the synthesis of this compound.

Potential Side Reactions

While the Friedel-Crafts acylation is generally effective, the high reactivity of the 1,3,5-trimethoxybenzene substrate can lead to side reactions:

-

Diacylation: Despite the deactivating effect of the newly introduced acyl group, the strong activation by the three methoxy groups can sometimes be sufficient to allow for a second acylation reaction. This can be mitigated by using the acylating agent as the limiting reagent and maintaining low reaction temperatures.[9]

-

Demethylation: Prolonged reaction times or higher temperatures in the presence of a strong Lewis acid can cause cleavage of the methyl ethers, leading to hydroxylated byproducts.[9]

Role in Organic Chemistry

This compound is not typically used as an end-product but rather as a strategic intermediate. Its utility stems from the reactive handles it possesses: the ketone carbonyl group and the activated aromatic ring.

Precursor for Bioactive Compounds

The primary role of this compound is as a key precursor for flavonoids and chalcones.[2][3] The ketone functionality is readily condensed with various benzaldehydes (Claisen-Schmidt condensation) to form chalcones (e.g., 4,2',4',6'-tetramethoxy-chalcone), which are precursors to a vast library of flavonoids with diverse biological activities, including anti-inflammatory and anticancer effects.[2][3]

Photochemical Applications

Aromatic ketones, such as acetophenone derivatives, are known to undergo nπ* transitions upon absorption of UV light.[10] This property makes them suitable for use as photosensitizers, where they can absorb light energy and transfer it to other molecules to initiate photochemical reactions. While specific, detailed applications of this compound as a photosensitizer are not extensively documented in initial findings, its structural class suggests potential utility in photochemical synthesis and triplet energy transfer reactions.[10]

Electrophilic Aromatic Substitution

The trimethoxy-substituted ring is highly activated, making the remaining aromatic protons (at the 3' and 5' positions) susceptible to further electrophilic substitution. This allows for the introduction of other functional groups, enabling the synthesis of more complex and highly substituted aromatic structures. However, steric hindrance from the adjacent substituents must be considered.

Caption: Key roles and applications of this compound.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The following protocol is a representative example for the laboratory-scale synthesis.

Reagents and Materials:

-

1,3,5-Trimethoxybenzene

-

Acetyl chloride (AcCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM)

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) (EA) for elution

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.2 eq.) in anhydrous DCM. Cool the suspension to 0 °C using an ice bath.[6]

-

Acylium Ion Formation: Add acetyl chloride (1.5 eq.) dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0 °C. Stir the resulting mixture for an additional 20 minutes at this temperature.[6]

-

Substrate Addition: In a separate flask, dissolve 1,3,5-trimethoxybenzene (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at or below 0 °C.[6][9]

-

Reaction Progression: Allow the reaction to stir at 0 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker of crushed ice and a 10% NaOH solution to hydrolyze the aluminum complex.[6]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume).[6]

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.[6]

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate (e.g., 5:1) eluent system to afford this compound as a white solid.[6]

Conclusion

This compound is a cornerstone intermediate in organic synthesis, valued for its predictable reactivity and strategic importance. Its straightforward synthesis via Friedel-Crafts acylation provides ready access to a molecule primed for further chemical transformations. Its principal role as a precursor to chalcones and flavonoids positions it as a critical component in the fields of medicinal chemistry and drug discovery, where these scaffolds are continuously explored for novel therapeutic agents. The combination of its activated aromatic ring and ketone functionality ensures its continued relevance as a versatile building block for constructing complex molecular architectures.

References

- 1. CAS 832-58-6: 2,4,6-Trimethoxyacetophenone | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 832-58-6 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 2,4,6-Trimethoxyacetophenone (CAS 832-58-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 2',3',4'-Trimethoxyacetophenone | C11H14O4 | CID 83810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Diversity with Light: Photoreaction Pathways and Products of Butyrophenone [pubs.sciepub.com]

Preliminary Biological Activity of 2',4',6'-Trimethoxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological activities of 2',4',6'-Trimethoxyacetophenone and its derivatives. The document focuses on its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent. It is important to note that much of the current research has focused on chalcones derived from this compound, which serve as key intermediates in the synthesis of these biologically active compounds. This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to facilitate further research and development.

Introduction

This compound is an organic compound that has garnered interest in the pharmaceutical and chemical research fields.[1] While it is a valuable reagent in organic synthesis, particularly for creating more complex molecules like chalcones, it also exhibits inherent biological activities.[1] Research suggests its potential as a lead compound in drug development, particularly in oncology.[1] This guide will delve into the current understanding of its anti-inflammatory, anti-cancer, and antimicrobial properties.

Anti-inflammatory Activity

The anti-inflammatory properties of compounds derived from this compound have been a primary area of investigation. Chalcones synthesized from this precursor have shown significant inhibitory effects on the production of nitric oxide (NO), a key inflammatory mediator.

Quantitative Data: Inhibition of Nitric Oxide Production

A study involving fourteen synthetic chalcones derived from this compound evaluated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. The half-maximal inhibitory concentration (IC50) values for these chalcones ranged from 1.34 to 27.60 µM.[2] Eight of the tested chalcones exhibited IC50 values lower than or equal to the positive control, 1400W (IC50 = 3.78 µM), a selective inhibitor of inducible nitric oxide synthase (iNOS).[2]

| Chalcone (B49325) Derivative (from this compound) | IC50 (µM) for NO Inhibition |

| Derivative 1 | 1.34 |

| Derivative 2 | ≤ 3.78 |

| ... (and other 6 derivatives) | ≤ 3.78 |

| Other Derivatives (6 total) | > 3.78 and ≤ 27.60 |

| Positive Control: 1400W | 3.78 |

Note: The specific structures of the 14 chalcone derivatives are detailed in the original research publication. This table summarizes the range of activities observed.

Signaling Pathway

The anti-inflammatory effects of chalcones derived from this compound are largely attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) triggers a cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of the NF-κB (p65/p50) dimer to the nucleus. Once in the nucleus, NF-κB promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO. Chalcones can interfere with this pathway, potentially by inhibiting IKK activity or the nuclear translocation of NF-κB, thereby reducing the expression of iNOS and subsequent NO production.[3]

Experimental Protocol: Nitric Oxide Inhibition Assay

This protocol is based on the Griess assay for the quantification of nitrite (B80452), a stable product of NO, in cell culture supernatants of LPS-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-